molecular formula C23H32O3 B14005845 2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol CAS No. 75393-93-0

2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol

Cat. No.: B14005845
CAS No.: 75393-93-0
M. Wt: 356.5 g/mol
InChI Key: WQZJJNLYTLWLJO-UHFFFAOYSA-N
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Description

4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups and tert-butyl groups attached to a phenol ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.

Mechanism of Action

The mechanism of action of 4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and tert-butyl groups contribute to its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol stands out due to its unique combination of methoxy and tert-butyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, offering advantages such as enhanced stability and reactivity compared to similar compounds .

Properties

CAS No.

75393-93-0

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[methoxy-(4-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C23H32O3/c1-22(2,3)18-13-16(14-19(20(18)24)23(4,5)6)21(26-8)15-9-11-17(25-7)12-10-15/h9-14,21,24H,1-8H3

InChI Key

WQZJJNLYTLWLJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)OC)OC

Origin of Product

United States

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